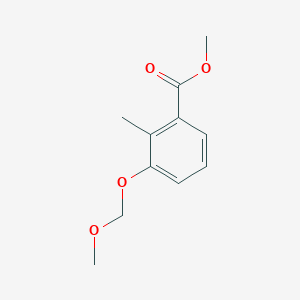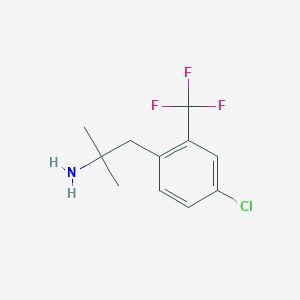![molecular formula C16H18O4 B8600302 Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate](/img/structure/B8600302.png)
Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1,4-dioxaspiro[45]dec-7-en-8-yl)benzoate is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1,4-dioxaspiro(4.5)dec-7-ene in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: 4-(1,4-dioxaspiro(4.5)dec-7-en-8-yl)benzoic acid.
Reduction: 4-(1,4-dioxaspiro(4.5)dec-7-en-8-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dioxaspiro(4.5)dec-7-en-8-yl trifluoromethanesulfonate
- 8-Methyl-1,4-dioxaspiro(4.5)dec-6-en-8-yl phenyl sulfone
- 1,4-Dioxaspiro(4.5)dec-7-en-8-yl boronic acid, pinacol ester
Uniqueness
Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate stands out due to its ester functional group, which imparts unique reactivity and potential for derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C16H18O4 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate |
InChI |
InChI=1S/C16H18O4/c1-18-15(17)14-4-2-12(3-5-14)13-6-8-16(9-7-13)19-10-11-20-16/h2-6H,7-11H2,1H3 |
Clé InChI |
JYPLUIVHKYNDEZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CCC3(CC2)OCCO3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(3-phenylpropoxy)hexyl]benzenemethanamine hydrobromide](/img/structure/B8600237.png)









![6-Iodo-3-methoxy-2-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8600328.png)
